molecular formula C11H20N2O3 B7910808 3-N-Boc-Amino-epsilon-caprolactam

3-N-Boc-Amino-epsilon-caprolactam

Cat. No.: B7910808
M. Wt: 228.29 g/mol
InChI Key: OSAXWHKEQRUBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-Boc-Amino-epsilon-caprolactam (CAS 179686-45-4) is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g·mol−1, features a seven-membered caprolactam ring with a Boc-protected amine at the 3-position . This structure makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles and functionalized scaffolds. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the amine, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. Researchers utilize this compound in the exploration of novel pharmacologically active molecules, particularly in constructing constrained peptide mimics and as a intermediate for complex macrocycles. It is essential to handle this material with appropriate care. Safety information indicates it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. For detailed handling and storage instructions, please refer to the provided Safety Data Sheet (SDS). It is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(2-oxoazepan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXWHKEQRUBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 N Boc Amino Epsilon Caprolactam and Analogous Systems

Strategies for the Stereoselective Synthesis of Substituted Caprolactams

The controlled introduction of substituents onto the caprolactam ring is a key challenge in the synthesis of complex molecules. Several methodologies have emerged to address this, enabling the preparation of a diverse range of functionalized caprolactam derivatives.

Palladium-Catalyzed Tandem Ring-Opening Amination/Cyclization Approaches

A powerful strategy for synthesizing substituted caprolactams involves a palladium-catalyzed tandem reaction. nih.govrsc.org This method utilizes vinyl γ-lactones as readily accessible starting materials. The process begins with a stereocontrolled ring-opening of the vinyl γ-lactone, facilitated by a palladium catalyst and a phosphoramidite (B1245037) ligand, followed by an allylic amination. nih.gov This sequence generates an (E)-configured ε-amino acid intermediate, which can then be cyclized in a one-pot, two-step sequence using a dehydrating agent to afford the desired caprolactam. nih.govrsc.org This approach is highly chemo-, stereo-, and regioselective, allowing for the synthesis of a wide variety of modifiable caprolactam building blocks under ambient conditions. nih.gov

The versatility of this method is demonstrated by the successful coupling of various substituted anilines and (hetero)aromatic amines, leading to a diverse array of N-substituted caprolactams in good to excellent yields and with high stereocontrol. nih.gov

Synthesis from Vinyl γ-Lactones

As mentioned, vinyl γ-lactones are key precursors in modern caprolactam synthesis. nih.gov Their modular nature and ease of preparation from simple starting materials make them attractive substrates. nih.gov The palladium-catalyzed ring-opening and subsequent amination/cyclization cascade provides a streamlined route to functionalized caprolactams, showcasing the utility of vinyl γ-lactones as versatile building blocks. nih.govrsc.org The reaction conditions can be optimized to accommodate a range of vinyl-substituted γ-lactone substrates, further expanding the scope and applicability of this methodology. researchgate.net

Diastereoselective Functionalization Techniques

Achieving high diastereoselectivity is crucial in the synthesis of complex chiral molecules. In the context of caprolactam synthesis, various techniques have been employed to control the stereochemical outcome of reactions. For instance, organocatalyzed direct asymmetric vinylogous Michael additions of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, using a chiral bifunctional amine-squaramide catalyst, have been shown to produce optically active α,β-unsaturated γ-substituted butyrolactams with excellent diastereoselectivities. rsc.org While not directly a caprolactam synthesis, this principle of organocatalysis can be conceptually extended to the functionalization of larger lactam rings.

Furthermore, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups have been utilized to create bi- and tricyclic compounds with high stereoselectivity. beilstein-journals.org The relative configuration of the starting material is largely maintained in the product, and this type of diastereoselective control is highly valuable in the synthesis of complex caprolactam-containing structures. beilstein-journals.org

Employing α-Amino-ε-Caprolactam as a Precursor

α-Amino-ε-caprolactam itself serves as a valuable precursor for the synthesis of more complex derivatives. google.comgoogle.com This compound can be synthesized from L-lysine through a dehydration and cyclization reaction. google.com A patented method describes heating a salt of L-lysine in an alcohol solvent under supercritical fluid conditions to produce α-amino-ε-caprolactam. google.com Once formed, the amino group at the α-position can be further functionalized, for example, by N-Boc protection, to yield compounds like 3-N-Boc-amino-epsilon-caprolactam. This approach leverages a readily available bio-based starting material for the production of functionalized caprolactams. google.com

Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions

A powerful method for introducing chirality into molecules involves the proline-catalyzed asymmetric α-hydroxylation of aldehydes. thieme-connect.comthieme-connect.com This strategy has been successfully applied to aldehydes derived from amino acids. thieme-connect.comthieme-connect.com The reaction proceeds through an enamine intermediate formed between proline and the aldehyde. This intermediate then reacts with an oxygen source, such as nitrosobenzene, to stereoselectively install a hydroxyl group at the α-position. thieme-connect.com The stereochemical outcome is dictated by the chirality of the proline catalyst and any pre-existing stereocenters in the aldehyde substrate. thieme-connect.com

This methodology can be envisioned as a route to chiral hydroxy-substituted caprolactam precursors. For instance, an amino acid-derived aldehyde can undergo asymmetric α-hydroxylation, followed by a series of transformations including chain elongation and reductive amination, ultimately leading to a chiral aminocaproic acid derivative that can be cyclized to form the desired substituted caprolactam. researchgate.net

N-Boc Protection and Deprotection Strategies in Functionalized Lactam Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

N-Boc Protection: The introduction of a Boc group onto an amino-functionalized lactam, such as α-amino-ε-caprolactam, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk A one-pot method for the synthesis of N-Boc protected secondary amines has been developed, which involves a direct reductive amination followed by N-Boc protection. nih.gov

Data Tables

Table 1: Palladium-Catalyzed Aminocarbonylation for Amide Synthesis

EntryAryl BromideAmineProductYield (%)
1BromobenzeneMorpholineN-Benzoylmorpholine95
24-BromoanisolePiperidineN-(4-Methoxybenzoyl)piperidine98
31-BromonaphthaleneBenzylamineN-Benzyl-1-naphthamide92
44-BromotolueneAnilineN-Phenyl-4-methylbenzamide85

Adapted from research on palladium-catalyzed carbonylation reactions. nih.gov Conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), a base, and carbon monoxide.

General Principles of N-Boc Protection for Amino Groups

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. total-synthesis.commcours.net The protection of an amino group as its N-Boc derivative is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comorganic-chemistry.org This reaction can be performed under various conditions, including in the presence of a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), or even under catalyst-free and solvent-free conditions. organic-chemistry.orgwikipedia.org The choice of conditions often depends on the specific substrate and the desired selectivity. organic-chemistry.org For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for the chemoselective mono-N-Boc protection of various amines with di-tert-butyl dicarbonate. organic-chemistry.org

The mechanism of N-Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide. total-synthesis.com The Boc group is generally stable to most nucleophiles and bases, which makes it compatible with a wide range of subsequent chemical transformations. organic-chemistry.org This stability allows for orthogonal protection strategies where other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed in the presence of a Boc group. total-synthesis.comorganic-chemistry.org

Table 1: Selected Reagents and Conditions for N-Boc Protection of Amines

Reagent/Catalyst Solvent Temperature Reaction Time Yield (%) Reference
(Boc)₂O / DMAP Acetonitrile Room Temp. - High wikipedia.org
(Boc)₂O / NaOH Water/THF 0 °C to RT - High wikipedia.org
(Boc)₂O Water Room Temp. - High wikipedia.org
(Boc)₂O / HClO₄-SiO₂ Solvent-free Room Temp. - High organic-chemistry.org
(Boc)₂O / Iodine Solvent-free Room Temp. - High organic-chemistry.org
(Boc)₂O / HFIP HFIP - - High organic-chemistry.org
(Boc)₂O Water-acetone - Short Excellent researchgate.net

Selective N-Boc Deprotection Methodologies

The removal of the Boc protecting group is a crucial step in many synthetic sequences. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used, there is a growing need for milder and more selective methods to avoid the degradation of sensitive functional groups within the molecule. mcours.netwikipedia.org

Several alternative reagents and conditions have been developed for the selective deprotection of N-Boc groups. For instance, Lewis acids such as AlCl₃ can facilitate the selective cleavage of N-Boc groups in the presence of other protecting groups. wikipedia.org Another mild method involves the use of oxalyl chloride in methanol, which effectively deprotects a wide range of N-Boc protected amines, including aliphatic, aromatic, and heterocyclic substrates, at room temperature with high yields. rsc.orgnih.gov This method has been shown to be compatible with various functional groups. rsc.org Other reported methods include the use of aqueous phosphoric acid, sulfuric acid in tert-butyl acetate, and even boiling water. nih.gov The choice of the deprotection method is critical for achieving the desired outcome without affecting other sensitive parts of the molecule. mcours.net

Table 2: Reagents for Selective N-Boc Deprotection

Reagent Solvent Conditions Substrate Scope Reference
Oxalyl Chloride Methanol Room Temp, 1-4 h Aliphatic, aromatic, heterocyclic rsc.orgnih.gov
AlCl₃ - - Selective cleavage in presence of other protecting groups wikipedia.org
Aqueous Phosphoric Acid THF - - nih.gov
H₂SO₄ t-BuOAc - - nih.gov
Water Reflux - Structurally diverse amines mcours.net
TMSI then MeOH - - For substrates sensitive to harsh methods wikipedia.org

Thermal Deprotection in Continuous Flow Systems

A significant advancement in N-Boc deprotection is the use of thermal methods, particularly in continuous flow systems. nih.govacs.org This approach offers several advantages, including the absence of acid catalysts, which can be beneficial for acid-sensitive substrates. nih.gov Thermal N-Boc deprotection of a range of amines can be readily achieved in continuous flow, with optimal results often obtained in solvents like methanol or trifluoroethanol. nih.govacs.org

Orthogonal Protection Strategies

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group without affecting others. total-synthesis.combham.ac.uk The Boc group, being acid-labile, is an excellent component of orthogonal protection schemes. total-synthesis.com It is commonly used in conjunction with protecting groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com

In the context of synthesizing complex molecules like peptides or functionalized lactams, an orthogonal strategy is crucial. bham.ac.uksigmaaldrich.com For instance, in the solid-phase synthesis of peptides, the N-terminus of an amino acid can be protected with a Boc group while the side chains are protected with groups that are stable to the acidic conditions used for Boc removal. sigmaaldrich.com A specific example involves the synthesis of side chain-to-side chain lactam-bridged peptides, where the 2-phenylisopropyl (2-PhiPr) group, which is removable with 1% TFA, can be used on aspartic or glutamic acid in combination with a monomethoxytrityl (Mtt) group on lysine (B10760008) or ornithine. sigmaaldrich.com This allows for selective deprotection and subsequent intramolecular cyclization to form the lactam bridge. The careful selection of an orthogonal set of protecting groups is fundamental to the successful synthesis of complex target molecules. bham.ac.uk

Novel Synthetic Routes to Diverse Functionalized Caprolactams

Beyond the manipulation of protecting groups on a pre-existing caprolactam ring, novel synthetic routes that construct the lactam core itself offer access to a wider diversity of functionalized products.

Formal Annulation Reactions for Caprolactam Access

Formal annulation reactions represent a powerful strategy for the construction of cyclic structures, including caprolactams. These reactions involve the formation of two new bonds and a new ring in a single synthetic operation. While specific examples leading directly to this compound are not prevalent in the literature, the principles of annulation can be applied to the synthesis of functionalized caprolactam systems. For instance, the type 2 intramolecular N-acylazo Diels-Alder reaction provides a regio- and stereoselective pathway to bicyclic 1,2-diazine systems, which can subsequently be transformed into caprolactams and enantholactams through stereoselective bridgehead alkene reduction. acs.org This process effectively transfers the stereochemistry from the bridgehead lactam nitrogen to the bridgehead carbon, offering a degree of stereocontrol in the final lactam product. acs.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis and provides a direct route to caprolactams from linear precursors. researchgate.net A variety of methods have been developed, often utilizing transition metal catalysis to facilitate the ring-closing step.

Rhodium-catalyzed cyclization reactions have proven particularly versatile. For example, the rhodium(I)-catalyzed cycloisomerization of 1,6-enynes has been shown to produce a range of cyclic compounds, including lactams, with the formation of a stereodefined exocyclic double bond. nih.gov The mechanism is proposed to proceed through a π-allyl rhodium intermediate. nih.gov Another rhodium-catalyzed method involves the intramolecular reductive aldol-type cyclization, which can produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.orgnih.gov The stereochemical outcome of this reaction can be controlled by the choice of solvent. beilstein-journals.org This methodology has been successfully applied to the synthesis of a chiral necic acid lactone, demonstrating its utility in the preparation of complex natural product fragments. beilstein-journals.orgnih.gov

Other transition metals have also been employed. For instance, electrophilic cyclization of (Z)-selenoenynes can lead to the synthesis of 3-iodoselenophenes, which can be further functionalized. acs.org While not a direct synthesis of caprolactams, this method illustrates the potential of intramolecular cyclization to generate highly functionalized heterocyclic systems that could serve as precursors to lactams. The development of these novel cyclization strategies continues to expand the toolbox available to synthetic chemists for the construction of diverse and complex caprolactam-based molecules.

Enzyme-Catalyzed Synthetic Pathways

The application of enzymes in the synthesis of complex organic molecules represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. While specific enzymatic routes to this compound are not extensively documented in current literature, the principles of biocatalysis have been successfully applied to the synthesis of related structures, such as functionalized polyesters and other amino acid derivatives. These examples provide a strong foundation for the potential development of enzymatic pathways to Boc-protected amino caprolactams.

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have demonstrated considerable utility in the ring-opening polymerization of ε-caprolactone. kpi.uaresearchgate.net This process can be initiated by functional molecules, including those containing amino groups, to produce end-functionalized polyesters. For instance, the copolymerization of ε-caprolactone and β-lactam has been achieved using CAL-B, yielding copolymers with both ester and amide linkages. nih.gov This demonstrates the enzyme's ability to handle lactam substrates, suggesting its potential applicability in the synthesis of functionalized caprolactam derivatives.

Furthermore, engineered enzymes have shown promise in the synthesis of non-canonical amino acids. For example, variants of the β-subunit of tryptophan synthase have been developed to catalyze the formation of α,β-diamino acids through reactions with amine nucleophiles. nih.gov Such engineered biocatalysts, with tailored active sites, could potentially be adapted to facilitate the intramolecular cyclization of a suitably protected amino-functionalized carboxylic acid to yield this compound. The development of a three-component enzymatic strategy for the stereoselective synthesis of amino-diols and amino-polyols, combining aldolases and imine reductases, further highlights the power of multi-enzyme cascade reactions in constructing complex molecules with multiple stereocenters. nih.gov

The biodegradation pathways of caprolactam also offer insights into potential enzymatic synthesis. Enzymes like caprolactamases, which hydrolyze caprolactam to 6-aminocaproic acid, operate via a reversible mechanism. rug.nlrug.nl In principle, the reverse reaction—the enzymatic cyclization of a functionalized 6-aminocaproic acid derivative—could be harnessed for the synthesis of the corresponding lactam.

Enzyme ClassExample EnzymeRelevant ApplicationPotential for this compound Synthesis
LipaseCandida antarctica Lipase B (CAL-B)Ring-opening polymerization of ε-caprolactone and copolymerization with β-lactam. kpi.uaresearchgate.netnih.govPotential for catalyzing intramolecular amidation of a protected 6-aminocaproic acid derivative.
Tryptophan Synthase (engineered)TrpB variantsSynthesis of α,β-diamino acids from amine nucleophiles. nih.govCould be engineered to facilitate the cyclization of a linear precursor to form the ε-lactam ring.
Aldolase / Imine ReductaseFSA / IRED-259Three-component synthesis of amino-diols and amino-polyols. nih.govDemonstrates the feasibility of multi-enzyme systems for constructing complex amino-functionalized molecules.
CaprolactamaseCapA/CapBHydrolysis of caprolactam (biodegradation). rug.nlThe reverse reaction (cyclization) is a potential, though challenging, synthetic route.

Multi-Component Reactions for Lactam Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that have been extensively utilized in the synthesis of various heterocyclic compounds, including lactams. wikipedia.orgcbijournal.comnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.org This reaction has been ingeniously adapted for the synthesis of lactams of various ring sizes. By employing a bifunctional starting material, such as an amino acid, the Ugi reaction can be followed by a spontaneous or induced intramolecular cyclization to yield the desired lactam. For instance, the use of γ-aminobutyric acid in an Ugi reaction has been shown to produce γ-lactam derivatives (racetams). nih.gov

A notable strategy for synthesizing medium-sized rings (8-11 members) and macrocycles using the Ugi reaction has been developed. acs.orgacs.orgresearchgate.net This often involves a two-step process where a linear precursor containing both an amine and a carboxylic acid functionality is first synthesized. This precursor then undergoes an intramolecular Ugi reaction with an aldehyde/ketone and an isocyanide, leading to the formation of a cyclic peptide-like structure. The flexibility of the Ugi reaction allows for a wide range of substituents to be incorporated into the final lactam ring, providing access to a diverse library of compounds. acs.orgacs.org

The Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, can also be a precursor for lactam synthesis, although it is less direct than the Ugi reaction.

While specific examples detailing the synthesis of this compound via an MCR are not prevalent, the principles underlying these reactions provide a clear blueprint for its potential synthesis. A hypothetical MCR approach could involve the use of a precursor molecule containing both a protected amine and a carboxylic acid, which could then undergo an intramolecular Ugi-type reaction to form the seven-membered ε-lactam ring. The versatility of MCRs in generating lactam structures of varying ring sizes suggests that the synthesis of ε-lactams is well within the scope of this methodology. organic-chemistry.org

ReactionComponentsPrimary ProductApplication to Lactam Synthesis
Ugi Four-Component Reaction (U-4CR)Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideBis-amideIntramolecular reaction of a bifunctional component (e.g., amino acid) to form β, γ, and medium-sized lactams. wikipedia.orgacs.orgresearchgate.net
Passerini Three-Component Reaction (P-3CR)Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amideCan serve as a precursor for lactam synthesis through subsequent transformations.

Reaction Mechanisms and Chemical Transformations of 3 N Boc Amino Epsilon Caprolactam Systems

Mechanistic Investigations of Ring-Opening and Cyclization Processes

The stability and reactivity of the caprolactam ring are central to its chemical transformations. Both ring-opening and cyclization processes are fundamental reactions, providing pathways to linear amino acids or more complex heterocyclic structures.

Palladium-Mediated Ring-Opening/Allylic Amination Manifolds

While specific studies on palladium-mediated ring-opening of 3-N-Boc-amino-epsilon-caprolactam are not extensively documented, the principles can be inferred from related systems. Palladium-catalyzed reactions are well-established for the ring-opening of strained rings. In analogous systems, a proposed mechanism involves the coordination of the palladium catalyst to the lactam, followed by a C-H activation or other insertion event that facilitates the cleavage of a carbon-nitrogen or carbon-carbon bond within the ring. researchgate.net For N-protected lactams, the presence of an electron-withdrawing group on the nitrogen, such as the Boc group, can facilitate ring-opening reactions. nih.gov The N-Boc-N-alkenylhydrazines, for instance, can be synthesized via palladium-catalyzed cross-coupling, demonstrating the utility of palladium in forming C-N bonds in related functionalized molecules. nih.gov

Cyclization of ε-Amino Acids

The synthesis of caprolactams, including the 3-N-Boc-amino derivative, is often achieved through the cyclization of the corresponding linear ε-amino acid. valcogroup-valves.com This intramolecular condensation is a critical step in many synthetic routes. The process typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the distal amino group.

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in this transformation. It prevents the α-amino group from participating in unwanted side reactions, such as intermolecular polymerization, ensuring that the desired intramolecular cyclization occurs. organic-chemistry.org The cyclization can be promoted by coupling reagents or by thermal methods. Studies on similar systems, such as the transformation of N-protected (E)-α,β-unsaturated γ-amino acids, show that a base can trigger the intramolecular cyclization to form the corresponding lactam. rsc.orgrsc.org In the absence of a base, no cyclization is observed, highlighting the importance of reaction conditions in promoting the desired ring formation. rsc.org

Computational Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of lactam reactions. researchgate.netacs.org By modeling reaction potential energy surfaces, researchers can identify transition states (TS) and intermediates (IM), and calculate the associated energy barriers. acs.org

For reactions like aminolysis, which involves the ring-opening of a lactam by an amine, computational studies can distinguish between different mechanistic possibilities, such as stepwise versus concerted pathways. researchgate.net DFT calculations have been used to investigate the aminolysis of various esters and lactams, revealing how factors like catalysts and solvent influence the reaction energetics. chemrxiv.orgacs.org For example, studies on the aminolysis of β-lactams have shown that a second amine molecule can act as a catalyst, lowering the activation energy barrier. researchgate.net These computational models can predict reactivity trends and explain experimental observations, offering a "fast-track" approach to understanding reaction mechanisms without extensive empirical screening. chemrxiv.org Such methods could be applied to the this compound system to predict its behavior in ring-opening, cyclization, and functionalization reactions.

Stereochemical Control and Diastereoselectivity in Chemical Reactions

The presence of a chiral center at the C3 position of the caprolactam ring means that stereochemistry is a critical consideration in its synthesis and subsequent reactions.

Factors Influencing Stereochemical Outcome in Caprolactam Synthesis

Achieving high diastereoselectivity is a primary goal in the synthesis of complex molecules. numberanalytics.com The stereochemical outcome of a reaction is influenced by a combination of factors including steric effects, electronic effects, the presence of chiral catalysts or auxiliaries, and reaction conditions like temperature and solvent. numberanalytics.comrijournals.com

FactorInfluence on StereoselectivityExample System
Catalyst Chiral catalysts create a chiral environment, favoring the formation of one diastereomer over another.Planar-chiral ferrocene-based catalysts in ketene-imine cycloadditions for β-lactam synthesis. nih.gov
Substrate Control Existing stereocenters in the starting material can direct the formation of new stereocenters.Use of chiral auxiliaries to control aldol (B89426) reaction diastereoselectivity. numberanalytics.com
Reaction Conditions Temperature, solvent, and pressure can affect the energy difference between diastereomeric transition states. numberanalytics.comOptimization of solvent and base in photoinduced annulation reactions to achieve high diastereoselectivity in γ-lactam synthesis. organic-chemistry.org
Protecting Groups Bulky protecting groups can sterically hinder one face of the molecule, directing attack to the opposite face.The Boc group can influence the conformational preference of the lactam ring.

Diastereoselective Functionalization of Electrophilic Lactams

Once the this compound ring is formed, its C3 position can be further functionalized. Making the lactam electrophilic, for instance by introducing an exomethylene group, opens up possibilities for diastereoselective additions.

A study on the photoinduced diastereoselective C3 functionalization of electrophilic β-glycosyl β-lactams provides a relevant precedent. nih.govacs.org In this metal-free protocol, an electron donor-acceptor (EDA) complex generates a nucleophilic alkyl radical, which then adds to the exomethylene β-lactam. nih.govacs.org The diastereoselectivity of the subsequent hydrogen atom transfer is controlled by the existing stereochemistry of the lactam, resulting in a highly stereoselective functionalization of the C3 position. nih.gov This strategy demonstrates excellent functional group tolerance and scalability. nih.gov Similar strategies could be envisioned for the this compound system, where the existing stereocenter at C3, bearing the Boc-amino group, would direct the stereochemical outcome of additions to a modified ring, allowing for the synthesis of highly functionalized and stereochemically complex caprolactam derivatives. The synthesis of densely substituted β-lactams has also been achieved with high diastereoselectivity through NBS-mediated cyclization, yielding products with multiple functional handles for further modification. rsc.org

Reactivity Profiles of N-Boc Protected and Substituted Caprolactams

The introduction of a tert-butoxycarbonyl (Boc) group at the 3-amino position of an ε-caprolactam ring system significantly influences its reactivity. This section explores the chemical transformations associated with the caprolactam ring itself, the reactions involving the N-Boc protecting group, and the cleavage of specific bonds within this substituted lactam structure.

Transformation of the Caprolactam Ring System

The seven-membered ring of this compound can undergo several transformations, primarily through ring-opening reactions. These reactions can be initiated by anionic, cationic, or enzymatic means, leading to the formation of linear polymers or other derivatives.

Anionic Ring-Opening Polymerization (AROP): AROP is a common method for the polymerization of lactams. rsc.org In the case of N-substituted caprolactams, a strong, non-nucleophilic base is typically required as a catalyst, often in conjunction with a lactam-derived imide co-initiator. rsc.org The process involves the nucleophilic attack of a lactamate anion on the carbonyl group of the monomer. For N-substituted caprolactams, the substituent on the nitrogen atom can influence the polymerization rate and the properties of the resulting polymer. While specific studies on this compound are not prevalent, research on other N-substituted caprolactams shows that anionic polymerization can lead to the formation of oligomers. researchgate.netarkat-usa.org The polymerization is typically carried out in bulk at elevated temperatures. mdpi.comrsc.org

Cationic Ring-Opening Polymerization (CROP): Acid-catalyzed polymerization of ε-caprolactam can also be achieved. ehu.es This process can be promoted by various organic and inorganic acids, as well as solid acid catalysts like montmorillonite (B579905) clay. ehu.esresearchgate.net The mechanism involves the insertion of the monomer into the growing polymer chains, typically proceeding through the scission of the acyl-oxygen bond. researchgate.net For N-acyl caprolactams, the N-substituent can affect the reactivity and the conditions required for polymerization.

Enzymatic Ring-Opening Polymerization (eROP): A more environmentally benign approach to polyamide synthesis is the enzymatic ring-opening polymerization of lactams. rsc.org Lipases, such as Candida antarctica Lipase (B570770) B (CALB), have been shown to catalyze the ROP of lactones like ε-caprolactone, and this methodology is being explored for lactams. rsc.orgrsc.orgnih.gov This method offers a green alternative to traditional chemical catalysis, potentially avoiding toxic reagents and side products. rsc.org

Hydrolytic and Thermal Degradation: The caprolactam ring can be opened through hydrolysis, particularly under harsh conditions of high temperature and in the presence of water. Studies on N-substituted caprolactams, such as N-(β-cyanoethyl)-ε-caprolactam, have shown that degradation can occur at elevated temperatures, leading to the formation of the corresponding amino acid (ε-aminocaproic acid) and other byproducts. researchgate.netarkat-usa.orgresearchgate.netresearchgate.net The hydrolytic stability of N-substituted caprolactams is often higher than that of the unsubstituted parent compound. arkat-usa.org

Reactions Involving the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The primary reaction involving the N-Boc group in this compound is its removal, or deprotection, to yield the free amine. This deprotection is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the fragmentation of the carbamate (B1207046) to release the stable tert-butyl cation, which subsequently forms isobutene, and carbon dioxide, leaving the free amine. ehu.es

A variety of reagents and conditions can be employed for the cleavage of the N-Boc group, offering a range of selectivity and mildness. The choice of deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule.

Reagent/CatalystSolvent(s)ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temperature ehu.es
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateRoom Temperature ehu.es
Iron(III) Salts (e.g., FeCl₃)AcetonitrileCatalytic amounts, Room Temperature researchgate.net
Protic Ionic Liquids-Mild, efficient cleavage researchgate.net
Biocatalysis (e.g., lipases)Aqueous bufferGreen, mild conditions mdpi.com

This table is interactive. Click on the headers to sort the data.

Cleavage of Specific Bonds within Lactam Structures

Beyond the reactions of the protecting group, specific bonds within the core structure of this compound can be cleaved, leading to ring-opening or other transformations.

Cleavage of the Amide (C-N) Bond: The most common bond cleavage within the caprolactam ring is the hydrolysis of the endocyclic amide bond. This C-N bond cleavage is the key step in the hydrolytic ring-opening of the lactam, leading to the formation of the corresponding linear amino acid, 3-amino-6-(tert-butoxycarbonylamino)hexanoic acid. This reaction can be catalyzed by acids or bases and can also be achieved enzymatically. For instance, caprolactamase is an enzyme that catalyzes the ATP-dependent hydrolysis of the caprolactam ring. rsc.org While this specific enzyme acts on unsubstituted caprolactam, it highlights the potential for enzymatic C-N bond cleavage in substituted derivatives. Metal complexes, such as those of gold(III), have also been shown to induce the cleavage of amide bonds under mild aqueous conditions. arkat-usa.org

Cleavage of C-C Bonds: While less common than C-N bond cleavage, the cleavage of carbon-carbon bonds within the lactam ring can occur under specific conditions, often involving radical intermediates or rearrangement reactions. For example, certain enzymatic reactions involving oxidation can lead to C-C bond cleavage. Reductive cleavage of C-N bonds in related N-benzoyl pyrrolidines, a smaller ring system, has been achieved using a combination of a Lewis acid and photoredox catalysis, which proceeds via a radical mechanism. Such strategies could potentially be adapted for the selective cleavage of bonds within the caprolactam framework.

Conformational Analysis and Theoretical Studies of Substituted Epsilon Caprolactams

Experimental Conformational Elucidation

Experimental techniques provide direct evidence of the conformational preferences and dynamic behavior of substituted ε-caprolactams. X-ray crystallography offers a static picture of the molecule's structure in the solid state, while NMR spectroscopy reveals its dynamic nature in solution.

Single-crystal X-ray diffraction studies have consistently shown that substituted ε-caprolactam rings tend to adopt a chair-type conformation in the solid state. researchgate.netrsc.org This conformation features a planar lactam segment. The precise geometry, including bond angles and torsion angles, is influenced by the nature and position of the substituents on the ring.

In studies of closely related C-6 substituted caprolactams, the introduction of a bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom (N-1) has a profound impact. rsc.org For instance, in an N-Boc protected C-6 methyl ester caprolactam, the steric demand of the Boc group forces the C-6 ester substituent into an axial orientation. researchgate.netrsc.org The carbonyl groups of the C-6 ester and the N-1 Boc group were observed to be in a trans relationship relative to each other. rsc.org

The packing of these molecules in the crystal lattice is often governed by intermolecular hydrogen bonds. A common motif observed is the formation of hydrogen-bonded dimers, characterized by the R²₂(8) graph set descriptor, similar to that seen in unsubstituted ε-caprolactam. rsc.org

Table 1: Selected Crystallographic Data for a Representative N-Boc-Substituted ε-Caprolactam Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Ring ConformationChair
Key Torsion Angle (C1–N1–C9–O4)8.38(17)°
Hydrogen Bonding MotifR²₂(8) dimers

Note: Data is illustrative and based on findings for N-Boc C-6 substituted ε-caprolactam derivatives as specific data for 3-N-Boc-Amino-epsilon-caprolactam was not available. rsc.org

While X-ray crystallography provides a static solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the dynamic conformational behavior of molecules in solution. researchgate.net Studies on N-Boc protected C-6 substituted ε-caprolactams have shown that these molecules exist in a dynamic equilibrium between two distinct chair conformations. researchgate.netrsc.org

At room temperature, the ¹H NMR spectrum may show sharp, well-resolved signals due to rapid interconversion between conformers on the NMR timescale. researchgate.net However, as the temperature is lowered, signal broadening occurs, indicating a slowing of the conformational exchange. researchgate.net At sufficiently low temperatures, separate signals for each conformer can be resolved.

For an N-Boc protected C-6 methyl ester caprolactam, solution NMR studies revealed an exchange between two chair forms. researchgate.netrsc.org Interestingly, the major conformer in solution (approximately 70%) was the one with the C-6 ester in the axial position, which corresponds to the conformation observed in the crystal structure. The minor conformer (approximately 30%) had the ester group in the equatorial position. researchgate.netrsc.org This demonstrates that the conformational preference observed in the solid state can be maintained as the dominant form in solution, though dynamic exchange with less stable conformers still occurs.

The conformational preferences of the ε-caprolactam ring are a direct consequence of the electronic and steric properties of its substituents. In monosubstituted caprolactams, an equatorial position for the substituent is generally favored to minimize steric strain. rsc.org

The introduction of a bulky N-substituent, such as the tert-butyloxycarbonyl (Boc) group, significantly alters the conformational landscape. researchgate.netrsc.org The steric bulk of the N-Boc group can create unfavorable interactions that destabilize adjacent equatorial substituents, thereby inducing a switch to an axial orientation for other groups on the ring. researchgate.netrsc.org This was clearly demonstrated in a C-6 substituted caprolactam, where the -COOMe group preferred an equatorial position in the absence of an N-substituent but was forced into an axial position upon introduction of the N-Boc group. researchgate.netrsc.org

The interplay between multiple substituents can lead to more complex equilibria. For example, in caprolactams disubstituted at the C-2 and C-6 positions, the cis-isomers may exist as a single chair form with both substituents equatorial. researchgate.netrsc.org In contrast, the corresponding trans-isomers can exist as a 1:1 equilibrium mixture of two rapidly interconverting chair forms, where each substituent can occupy either an axial or equatorial position. researchgate.netrsc.org

Computational Approaches to Molecular Conformation and Dynamics

Theoretical calculations and simulations are powerful tools for complementing experimental data, providing detailed energetic and dynamic information about the conformational landscape of flexible molecules like substituted ε-caprolactams.

Density Functional Theory (DFT) has been employed to investigate the relative energies of different ε-caprolactam conformers and the energy barriers for their interconversion. researchgate.net For the unsubstituted ε-caprolactam ring, the chair conformation is consistently calculated to be the most stable form. researchgate.net Other conformers, such as the twist-boat, are found to be higher in energy. researchgate.net

Computational studies using methods like B3LYP have estimated the activation free energy (ΔG‡) for the inversion of the most stable chair conformation of ε-caprolactam to be approximately 10.5 kcal/mol, a value that aligns well with experimental data. researchgate.netresearchgate.net Molecular mechanics calculations on a C-6 methyl ester substituted caprolactam suggested that the conformation with the substituent in the axial position is about 8 kcal/mol higher in energy than the equatorial conformer, highlighting the strong energetic preference for the equatorial position in the absence of other overriding steric factors. rsc.org

For this compound, DFT calculations would be instrumental in quantifying the energetic consequences of placing the Boc-amino group at the C-3 position. These calculations can map the potential energy surface, identify all stable conformers (chair, boat, twist-boat), and calculate their relative energies and the transition states connecting them.

Table 2: Calculated Relative Energies of ε-Caprolactam Conformers

ConformerCalculated Relative Energy (kcal/mol)
Chair0.0 (most stable)
Twist-Boat~2.25
BoatHigher than Twist-Boat
Chair Inversion Barrier (ΔG‡)~10.5

Note: Energies are for unsubstituted ε-caprolactam and serve as a baseline for understanding the substituted system. researchgate.net

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational dynamics of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule over time, revealing how it samples different conformations and interacts with its environment. sci-hub.se

For a molecule like this compound, an MD simulation would typically begin with a starting conformation, often derived from experimental data or DFT calculations. The molecule would be placed in a simulation box, usually with a solvent like water, and the system's energy would be minimized. The simulation then proceeds by calculating the forces on each atom at short time steps (femtoseconds) and updating their positions and velocities.

The choice of a suitable force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of the simulation. sci-hub.se General force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), GAFF (General Amber Force Field), or CGenFF (CHARMM General Force Field) are commonly used for small organic molecules. sci-hub.senih.gov

Analysis of the MD trajectory can yield valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Hydrogen Bonding Analysis: To quantify intramolecular and intermolecular (with solvent) hydrogen bonds that stabilize certain conformations. sci-hub.se

Conformational Clustering: To identify the most populated conformational states and the kinetics of transitions between them.

MD simulations on disubstituted caprolactams have been used to estimate the energy difference between di-equatorial and di-axial conformations, supporting the experimental observation that the di-axial form is not significantly populated in solution. rsc.org

Free Energy Computations for Conformational Inversion

The seven-membered ring of ε-caprolactam is flexible, existing predominantly in a chair conformation. The process of ring inversion, moving from one chair form to another, involves overcoming a significant energy barrier. For the unsubstituted ε-caprolactam, the free energy of activation (ΔG‡) for this inversion has been determined through both computational and experimental methods.

Theoretical calculations at the B3LYP and CCSD(T) levels of theory have established the inversion barrier for the parent ε-caprolactam to be approximately 10.5 kcal/mol. This value is in strong agreement with experimental data, which places the barrier at 10.3 kcal/mol.

Table 1: Calculated and Experimental Free Energy of Inversion (ΔG‡) for ε-Caprolactam and Related Compounds

Compound Calculated ΔG‡ (kcal/mol) Experimental ΔG‡ (kcal/mol)
ε-Caprolactam 10.5 10.3
Cycloheptene 5.0 5.0

This data pertains to the parent and related ring systems, providing a baseline for understanding the energetic requirements of conformational changes in seven-membered lactams.

For This compound , specific free energy computations have not been reported in peer-reviewed literature. However, the introduction of a bulky tert-butyloxycarbonyl (Boc) group, particularly at the C3 position, is expected to have a profound impact on the conformational energetics. Studies on other N-Boc substituted caprolactams have shown that the steric hindrance imposed by the Boc group can significantly influence the equilibrium between different chair forms. It is hypothesized that the energy barrier for ring inversion in this compound could be altered compared to the parent compound, and the relative stability of different conformers would be affected by the equatorial or axial preference of the large 3-amino substituent. Further theoretical studies, such as those employing density functional theory (DFT), are required to quantify these effects.

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of caprolactams is heavily influenced by a network of non-covalent interactions, which dictate the molecular packing and the resulting crystal lattice.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a dominant intermolecular force in the crystal structure of ε-caprolactam. The amide group, with its N-H donor and C=O acceptor sites, facilitates the formation of robust hydrogen bonds. In the solid state, ε-caprolactam molecules typically form cyclic dimers through a pair of N-H···O=C hydrogen bonds, creating a characteristic supramolecular synthon.

For This compound , the potential for hydrogen bonding is more complex. The molecule contains two N-H donors (one from the lactam and one from the Boc-protected amine) and three C=O acceptors (one from the lactam and two from the Boc group). While detailed crystallographic data for this specific compound is not available, it is anticipated that its solid-state structure is stabilized by an extensive hydrogen-bonding network. The primary lactam N-H is likely to engage in hydrogen bonding with the lactam C=O of a neighboring molecule, similar to the parent compound. Additionally, the N-H of the Boc-amino group could form further hydrogen bonds with available carbonyl acceptors, potentially leading to more intricate one-dimensional chains or two-dimensional sheets instead of simple dimers.

Analysis of Supramolecular Motifs

The predictable hydrogen bonding patterns in organic molecules often lead to the formation of recognizable supramolecular motifs. In crystal engineering, these motifs are termed "supramolecular synthons" and are used to design and predict crystal structures.

The most prevalent supramolecular motif in ε-caprolactam itself is the centrosymmetric hydrogen-bonded dimer. This R²₂(8) motif, formed by two molecules, is a highly stable arrangement that is common in primary amides.

In the case of This compound , the presence of the additional Boc-amino functional group introduces the possibility of alternative or more extended supramolecular motifs. The interplay between the lactam-lactam hydrogen bonds and potential interactions involving the carbamate (B1207046) group could lead to catemer or sheet structures. Without experimental crystal structure data, the precise nature of these motifs remains a subject for future investigation. Analysis would involve identifying the graph-set notation for the hydrogen-bond patterns to systematically classify the recurring structural motifs.

Energetics of Molecular Dimers

The stability of the intermolecular interactions in the solid state can be quantified by calculating the interaction energies, particularly for key structural motifs like molecular dimers.

For the parent ε-caprolactam, the stability of the hydrogen-bonded dimer has been evaluated using theoretical methods. Full geometry optimization of a trans ε-caprolactam dimer using DFT calculations showed an energy stabilization of approximately 8.25 kcal/mol per hydrogen bond. Other calculations have determined the gas-phase hydrogen bonding enthalpy (ΔH/2) to be around -5.93 kcal/mol.

Table 2: Calculated Interaction Energies for ε-Caprolactam Dimer

Interaction Type Calculation Method Calculated Energy
Dimer Stabilization (per H-bond) DFT 8.25 kcal/mol

This data reflects the energetics of the parent ε-caprolactam dimer and serves as a reference for substituted analogues.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and bonding arrangements within 3-N-Boc-amino-epsilon-caprolactam.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively, while 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate these nuclei, confirming the connectivity within the molecule.

Conformational studies on substituted ε-caprolactams reveal that the seven-membered ring typically adopts a chair-type conformation. rsc.orgrsc.org The introduction of a bulky tert-butyloxycarbonyl (Boc) group, either on the lactam nitrogen or an adjacent carbon, significantly influences this conformation. rsc.orgrsc.org For instance, in a related C-6 substituted caprolactam, the presence of a Boc group on the nitrogen was found to induce an equilibrium between two chair forms. In solution, one form with an equatorial substituent accounted for 30% of the population, while the form with an axial substituent predominated at 70%. rsc.org This dynamic behavior is critical for understanding the reactivity and properties of the monomer.

Table 1: Representative NMR Data for Substituted Caprolactam Rings Note: This table presents typical chemical shift ranges for caprolactam derivatives based on published data for analogous structures. Exact shifts for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HSQC)
C(O)NH7.5 - 8.5 (broad singlet)-Correlates with adjacent CH₂ protons
CH-NHBoc3.8 - 4.5 (multiplet)50 - 60Correlates with its attached proton
CH₂ (adjacent to N)3.0 - 3.5 (multiplet)40 - 50Correlates with its geminal protons
CH₂ (adjacent to C=O)2.2 - 2.6 (multiplet)35 - 45Correlates with its geminal protons
Other Ring CH₂1.4 - 2.0 (multiplets)25 - 35Correlates with their respective protons
Boc -C(CH₃)₃1.45 (singlet)28.3 (approx.)Correlates with the methyl protons
Boc -C(CH₃)₃-79.5 (approx.)No direct proton correlation
Boc C=O-155 - 157No direct proton correlation

An HSQC spectrum would be used to definitively link each proton signal to its directly attached carbon atom, confirming assignments made from 1D spectra and providing unambiguous proof of the structure.

X-ray Diffraction (XRD) provides unequivocal proof of the solid-state structure and conformation of a molecule.

Single Crystal XRD: Analysis of single crystals of substituted caprolactams has confirmed that the seven-membered ring adopts a chair conformation with a planar lactam unit (–C(O)–N–). rsc.orgrsc.org In studies where a bulky Boc-group was attached to the lactam nitrogen of a C-6 substituted caprolactam, the crystal structure revealed that the substituent at the C-6 position was forced into an axial orientation. rsc.org This solid-state conformation, which represents the lowest energy state in the crystal lattice, provides critical insight into the steric and electronic effects of the Boc-protecting group on the caprolactam ring.

Powder XRD (PXRD): While single crystal analysis provides the most detailed structure, PXRD is a powerful tool for analyzing bulk crystalline material. It is used to identify crystalline phases, assess purity, and can even be used for structure determination, often assisted by computational methods like Density Functional Theory (DFT). researchgate.net For this compound, a PXRD pattern would serve as a unique fingerprint for the crystalline solid. The experimental pattern can be compared to a calculated pattern derived from single-crystal data to confirm bulk homogeneity. Furthermore, techniques like Rietveld refinement can be employed to refine the crystal structure from powder data. researchgate.net

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and confirming its molecular weight and structure.

HPLC and UPLC are the primary techniques for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent polymerization reactions. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical method for a compound like this compound would involve reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile). An HPLC method for analyzing the parent compound, ε-caprolactam, in nylon 6 utilizes a water/acetonitrile mobile phase and UV detection at 210 nm. shodex.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. lcms.cz For amino acid analysis, UPLC methods combined with pre-column derivatization, such as with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), have demonstrated superior performance. nih.gov An automated UPLC method can reduce chromatographic run times by as much as 60% compared to older HPLC methods, greatly improving throughput. nih.gov

Table 2: Comparison of Typical HPLC and UPLC System Parameters for Analysis of Amino Acid Derivatives

Parameter Conventional HPLC UPLC Advantage of UPLC
Column Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution
Column Dimensions 4.6 mm x 150-250 mm2.1 mm x 50-100 mmLower solvent consumption
Typical Flow Rate 1.0 - 2.0 mL/min0.2 - 0.6 mL/minReduced solvent usage and cost
Analysis Time 20 - 60 min< 10 - 20 minHigher sample throughput lcms.cznih.gov
System Pressure 1000 - 4000 psi6000 - 15000 psiEnables use of smaller particles
Resolution GoodExcellentBetter separation of complex mixtures

For this compound, a UPLC method would provide a rapid and precise assessment of purity, capable of separating it from starting materials, by-products, and potential degradants.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Direct Infusion MS and LC-MS/MS: When coupled with a liquid chromatograph (LC-MS), the technique can provide mass data for each peak separated by the HPLC or UPLC system. For this compound (C₁₁H₂₀N₂O₃, MW = 228.29), high-resolution mass spectrometry would confirm the elemental composition with high accuracy. Tandem mass spectrometry (LC-MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. In the analysis of AQC-derivatized amino acids, a common fragmentation pathway involves the cleavage of the ureide bond, yielding a characteristic reporter ion at m/z 171. nih.gov A similar targeted fragmentation approach for this compound would likely involve the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) as characteristic neutral losses, providing structural confirmation.

MALDI-ToF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly valuable for the characterization of polymers. wpmucdn.com In the context of this compound, MALDI-ToF would be used to analyze the polyamide formed after polymerization. This soft ionization technique allows for the analysis of large molecules with minimal fragmentation. wpmucdn.comresearchgate.net The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks confirms the mass of the repeating monomer unit. MALDI-ToF MS provides crucial information on the molecular weight distribution, the structure of end-groups, and the presence of any cyclic by-products in the final polymer. researchgate.netkoreascience.krrsc.org

Thermal and Rheological Characterization in Polymerization Studies

To understand the transformation of this compound from a monomer to a functional polyamide, thermal and rheological analyses are employed. These techniques monitor the physical and chemical changes that occur during the polymerization process.

Thermal Characterization: Differential Scanning Calorimetry (DSC) is a key technique used to study the kinetics of polymerization. nih.gov During a controlled heating program, DSC measures the heat flow associated with events like melting, crystallization, and the exothermic polymerization reaction itself. For the anionic ring-opening polymerization of ε-caprolactam, DSC thermograms can be used to determine the degree of polymerization and crystallinity. nih.gov Studies have shown that polymerization and crystallization can occur simultaneously, and there is often an optimal temperature window (e.g., 140-160 °C for ε-caprolactam) to maximize the reaction rate while avoiding monomer trapping in rapidly formed crystals. nih.gov Thermogravimetric Analysis (TGA) would complement DSC by measuring the change in mass as a function of temperature, providing information on the thermal stability of both the monomer and the resulting polymer, as well as quantifying any residual monomer. researchgate.net

Rheological Characterization: Rheology is the study of the flow and deformation of matter. During polymerization, the viscosity of the reaction mixture increases dramatically as monomer units link to form long polymer chains. Rheological measurements, typically performed using a rheometer, track this change in viscosity and viscoelastic properties (storage and loss moduli) over time. acs.org This data provides real-time insight into the rate of molecular weight build-up. acs.orgresearchgate.net For polyamides, the melt rheology is critical for processing. The introduction of branching or functional groups, such as the Boc-amino group, is expected to significantly alter the rheological behavior compared to linear polyamide 6, influencing the final material's processability and properties. rsc.orgtue.nl

Differential Scanning Calorimetry (DSC) for Kinetics and Crystallization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers, including the kinetics of polymerization and crystallization behavior. mdpi.com In the context of polyamides derived from this compound, DSC allows for the determination of key parameters such as reaction and melt enthalpies, which provide insights into the degree of crystallization. d-nb.info

The anionic polymerization of lactams, such as ε-caprolactam, is a complex process often involving simultaneous polymerization and crystallization. d-nb.info DSC is particularly advantageous in these studies as it can separate these two processes. d-nb.info By monitoring the heat flow to or from a sample as a function of temperature or time, one can observe the exothermic peak associated with polymerization and the endothermic and exothermic events related to melting and crystallization of the resulting polymer.

For instance, in the anionic polymerization of ε-caprolactam, the reaction kinetics are heavily influenced by the process temperature. d-nb.info High temperatures accelerate polymerization but can slow down crystallization, while lower temperatures can lead to rapid crystallization that may hinder the polymerization process. d-nb.info DSC studies can be conducted under isothermal or non-isothermal conditions to model these effects. In a typical non-isothermal DSC experiment, the sample is heated at a constant rate, and the heat flow is recorded. The resulting thermogram can reveal the onset temperature of polymerization, the peak temperature at which the reaction rate is maximum, and the total enthalpy of polymerization, which is proportional to the conversion. researchgate.net

Isothermal DSC experiments, where the sample is held at a constant temperature, are particularly useful for studying the kinetics of polymerization. d-nb.info The rate of heat evolution is directly proportional to the reaction rate. By performing a series of isothermal experiments at different temperatures, the activation energy of the polymerization can be determined using models such as the nth-order or autocatalytic kinetic models. researchgate.net

A hypothetical DSC analysis of the polymerization of this compound could yield data similar to that presented in the table below, illustrating the effect of temperature on polymerization and crystallization.

Table 1: Hypothetical DSC Data for the Polymerization of this compound

Polymerization Temperature (°C)Onset of Polymerization (°C)Peak Polymerization Temperature (°C)Enthalpy of Polymerization (J/g)Melting Temperature (°C)Enthalpy of Fusion (J/g)Degree of Crystallinity (%)
160175.2185.6-110.4215.845.241.0
180192.8201.3-125.7218.350.145.4
200210.5218.9-132.1220.152.847.8

This data would indicate how increasing the polymerization temperature affects the reaction's initiation and peak rate, the total heat released (and thus conversion), and the thermal properties of the final polymer. The degree of crystallinity can be estimated by comparing the measured enthalpy of fusion to the theoretical value for a 100% crystalline polymer.

Rheological Monitoring of Polymerization Progression

Rheology, the study of the flow of matter, provides a dynamic window into the polymerization process by monitoring changes in the viscosity of the reaction mixture. For the polymerization of this compound, rheological monitoring is a valuable tool for tracking the conversion of the low-viscosity monomer into a high-viscosity polymer melt in real-time. rsc.org This technique is particularly insightful for in-situ polymerization processes where understanding the viscosity evolution is critical for process control. d-nb.info

The anionic ring-opening polymerization of lactams is often characterized by a significant increase in viscosity as the polymer chains grow. rsc.org This change can be continuously measured using a rheometer, typically with parallel plate or cone-and-plate geometries. The storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are key parameters that evolve during polymerization.

At the beginning of the reaction, the system is predominantly monomeric, exhibiting low viscosity and behaving as a viscous liquid (G'' > G'). As polymerization proceeds and polymer chains form and entangle, the viscosity increases dramatically. The point at which G' equals G'' is often referred to as the gel point, indicating the formation of a continuous polymer network. Beyond this point, the material behaves more like a solid (G' > G'').

The rate of viscosity increase can be directly correlated with the rate of polymerization. By tracking the complex viscosity (η*) over time, one can obtain a kinetic profile of the reaction. This data is complementary to DSC, providing a mechanical perspective on the polymerization progression.

A hypothetical dataset from rheological monitoring of this compound polymerization is presented below.

Table 2: Hypothetical Rheological Data for the Polymerization of this compound at 180°C

Time (minutes)Complex Viscosity (η*) (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
00.10.010.5
51.50.27.5
1050.215.8251.0
15 (Gel Point)1584.9792.5792.5
2012589.310071.46294.7
3050118.745106.822553.4

This table illustrates the sharp increase in viscosity and the crossover of G' and G'', signifying the progression from a liquid monomer to a solid polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.netlcms.cz For polyamides derived from this compound, GPC provides crucial information about the success of the polymerization in terms of the chain lengths achieved and the uniformity of the polymer population. researchgate.net

GPC separates molecules based on their effective size in solution. researchgate.net The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. researchgate.net Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. lcms.cz A detector, typically a refractive index (RI) or light scattering detector, measures the concentration of the polymer as it elutes. researchgate.net

The output from a GPC analysis is a chromatogram showing the distribution of molecular sizes. By calibrating the column with polymer standards of known molecular weight, the chromatogram can be converted into a molecular weight distribution curve. lcms.cz From this curve, several important average molecular weights can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Higher PDI values indicate a broader distribution of chain lengths. chromatographyonline.com

The molecular weight distribution significantly impacts the physical and mechanical properties of the final polymer, such as tensile strength, toughness, and melt viscosity. researchgate.net Therefore, GPC is a critical quality control tool.

A hypothetical GPC analysis of a poly(3-amino-epsilon-caprolactam) sample after removal of the Boc protecting group is summarized in the table below.

Table 3: Hypothetical GPC Results for Poly(3-amino-epsilon-caprolactam)

Sample IDNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
PAAC-145,00092,0002.04
PAAC-252,000108,0002.08
PAAC-348,50099,8002.06

These results provide a quantitative measure of the polymer's molecular weight characteristics, which are essential for structure-property relationship studies and for ensuring batch-to-batch consistency in production.

Academic Applications in Advanced Materials and Organic Synthesis

Role as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure compounds that are often required for pharmaceutical applications. 3-N-Boc-Amino-epsilon-caprolactam serves as a valuable synthon in this regard, offering a scaffold for the stereocontrolled introduction of nitrogen-containing functionalities.

Precursors for Pharmaceutically Relevant Structures

The structural motif of an amino-substituted caprolactam is found in a number of biologically active molecules. Consequently, this compound is a valuable precursor for the synthesis of pharmaceutically relevant structures. Its utility is highlighted in the preparation of complex nitrogen-containing heterocycles and amino acids that form the backbone of many therapeutic agents. nih.gov The ability to modify both the lactam ring and the protected amino group allows for the creation of a diverse library of compounds for drug discovery programs. For example, the ring can be opened to yield a linear amino acid derivative, or the carbonyl group can be reduced to generate a cyclic amine, both of which are common substructures in pharmaceuticals.

Stereoselective Production of Medium-Ring Nitrogen Heterocycles

Medium-ring nitrogen heterocycles, which contain eight- to eleven-membered rings, present a significant synthetic challenge due to unfavorable entropic and enthalpic factors during cyclization. However, these structures are of great interest due to their presence in a variety of natural products with potent biological activities. This compound can serve as a starting material for the stereoselective synthesis of these complex ring systems. nih.gov By employing ring-expansion strategies or by using the lactam as a scaffold to build upon, chemists can access these challenging targets with greater control over the stereochemical outcome. The conformational constraints of the initial caprolactam ring can influence the stereoselectivity of subsequent reactions, providing a pathway to specific isomers of larger ring structures. nih.gov

Integration into Polymer Systems for Specific Functionalities

The incorporation of functional monomers into polymer backbones is a powerful strategy for designing materials with tailored properties. This compound offers a unique combination of a polymerizable lactam and a protected functional group, making it an attractive candidate for the development of advanced polymer systems.

Development of Functional Polyamides (e.g., Poly-lysine)

Poly-lysine and other functional polyamides are of great interest for a variety of biomedical applications due to their biocompatibility and biodegradability. nih.govnih.gov ε-Poly-L-lysine (ε-PL) is a naturally occurring homopolyamide with 25–35 L-lysine residues. frontiersin.org this compound can be used as a comonomer in the ring-opening polymerization of ε-caprolactam to introduce pendant amino groups along the polyamide chain. mdpi.com After polymerization, the Boc-protecting groups can be removed to expose the primary amines, which can then be used for a variety of purposes, such as drug conjugation, surface modification, or to impart pH-responsiveness to the polymer. This approach allows for the synthesis of well-defined functional polyamides with a controlled density of reactive sites.

PropertyObservation with α-Amino-ε-caprolactam Incorporation
Melt Index (MFR)Remarkable Increase researchgate.net
Zero Shear Rate ViscosityRemarkable Increase researchgate.net
Storage Modulus (low-frequency)Remarkable Increase researchgate.net
Melting PointDecrease mdpi.comresearchgate.net
CrystallinityDecrease mdpi.comresearchgate.net
Tensile Strength (at 1 wt%)Significant Enhancement mdpi.com
Fracture Elongation Rate (at 1 wt%)Significant Enhancement mdpi.com

Materials for Biomedical Research (e.g., Tissue Engineering, Functional Polyesters)

The development of new biomaterials is crucial for advancing fields like tissue engineering and drug delivery. The incorporation of this compound into polymers can lead to materials with specific biological functionalities. For example, the pendant amino groups, after deprotection, can serve as attachment points for cell-adhesion peptides or growth factors, thereby promoting tissue regeneration.

In the realm of functional polyesters, this amino-caprolactam derivative can be used to create amphiphilic block copolymers. For instance, it can be incorporated into poly(ε-caprolactone) (PCL), a widely used biodegradable polyester, to create PCL-g-poly(L-lysine) copolymers. These materials can self-assemble into nanoparticles in aqueous environments and have potential applications in drug and gene delivery.

Precursors for Complex Heterocycles and Peptide Mimetics

The inherent structural rigidity and the presence of multiple functional groups make this compound an ideal starting point for the synthesis of a variety of complex molecules. Its seven-membered lactam ring provides a scaffold that can be elaborated upon to generate diverse heterocyclic systems and peptidomimetics, which are compounds that mimic the structure and function of peptides.

Synthesis of Conformationally Restrained Dipeptidyl Lactams

The quest for novel therapeutic agents has driven significant research into the development of peptide mimetics that can overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. Conformationally restrained dipeptidyl lactams, which mimic the turns and folds of peptides, are a promising class of such molecules. The epsilon-caprolactam ring of this compound provides an excellent scaffold for creating these constrained structures.

Research has shown that cyclic hexapeptide analogs containing epsilon-lactam rings can be prepared through cyclotrimerization. nih.gov These analogs feature a covalent bridge between the methyl groups of alanine (B10760859) and sarcosine (B1681465) residues, effectively locking the peptide backbone into a specific conformation. nih.gov The size of the lactam ring is a critical determinant of the resulting peptide's bioactive conformation. nih.gov

While direct synthesis from this compound is a logical extension, published research often focuses on the properties of the final lactam-containing peptides rather than their synthesis from this specific precursor. However, the principles established in these studies provide a clear roadmap for the utilization of this compound in constructing dipeptidyl lactam-based peptidomimetics. The general approach involves coupling the deprotected 3-amino group with an amino acid or peptide fragment, followed by further modifications as needed.

Table 1: Key Features of Lactam-Constrained Peptides

FeatureDescriptionReference
Conformational Rigidity The lactam ring restricts the conformational freedom of the peptide backbone. nih.gov
Peptidomimetic Properties Lactam-based scaffolds can mimic the secondary structures of peptides, such as β-turns. nih.gov
Improved Stability The constrained structure can enhance resistance to enzymatic degradation. nih.gov
Bioactivity Probe The size of the lactam ring can be varied to probe the bioactive conformation of a peptide. nih.gov

Pathways to Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. researchgate.net The structural framework of this compound offers a versatile platform for the construction of various fused and spirocyclic heterocyclic systems.

One potential pathway involves the transformation of the caprolactam ring itself. For instance, the lactam can be subjected to ring-opening reactions followed by cyclization with different reagents to introduce new heterocyclic moieties. Another approach is to utilize the existing stereochemistry and functional groups to direct the formation of new rings fused to the caprolactam core.

A general strategy for synthesizing fused sp³-enriched imidazoles from cyclic ketones has been developed, which could be adapted for this compound. This method involves the Neber rearrangement of a ketoxime derived from the cyclic ketone to an α-amino ketone, which then undergoes cyclization. While not directly demonstrated with this specific caprolactam, the methodology presents a viable route to novel fused heterocyclic structures.

Furthermore, the "tert-amino effect" offers another avenue for the synthesis of complex heterocycles. This effect describes the cyclization reactions of ortho-substituted N,N-dialkylanilines and can be applied to other systems containing a tertiary amine. nih.govbeilstein-journals.org By modifying the nitrogen of the caprolactam ring to a tertiary amine with an appropriate ortho-substituent on an attached aromatic ring, intramolecular cyclization could lead to the formation of novel fused heterocyclic systems.

Strategies for Constructing Complex Alkaloid Structures

Alkaloids are a diverse group of naturally occurring compounds that have served as a rich source of new drugs. The synthesis of complex alkaloids often requires chiral building blocks and sophisticated synthetic strategies. This compound, with its inherent chirality (if a specific enantiomer is used) and functional handles, represents a promising starting material for alkaloid synthesis.

One of the key challenges in alkaloid synthesis is the construction of the characteristic polycyclic ring systems. The caprolactam ring can serve as a scaffold upon which the additional rings of the alkaloid can be built. For example, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could be employed to forge new carbon-carbon or carbon-nitrogen bonds, leading to the core structures of various alkaloids.

While direct total syntheses of alkaloids starting from this compound are not yet widely reported, the use of related lactam structures in alkaloid synthesis is well-established. For instance, various methods exist for the synthesis of substituted piperidines and quinolizidines, which are common motifs in alkaloids, often involving the cyclization of linear precursors. mdpi.com The caprolactam ring of our target molecule can be envisioned as a precursor to such piperidine-containing structures through ring-contraction or rearrangement strategies.

Q & A

Q. How can researchers safely scale up reactions involving this compound while minimizing occupational exposure?

  • Methodological Answer : Implement engineering controls (e.g., closed-system reactors, local exhaust ventilation). Conduct hazard operability (HAZOP) studies to identify risks (e.g., exotherms during Boc deprotection). Monitor airborne concentrations with OSHA-compliant methods (NIOSH 2520). Provide emergency eyewash stations and training on spill containment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.